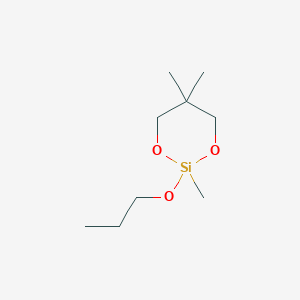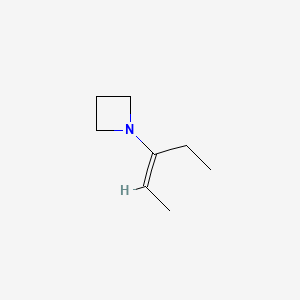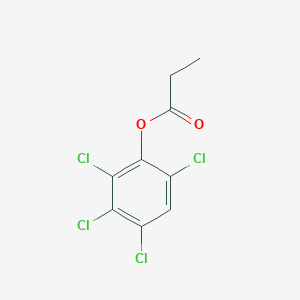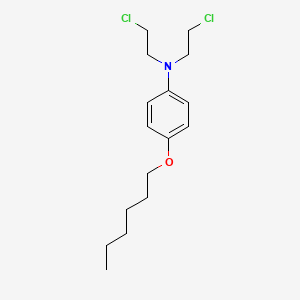
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-HEXYLOXY-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-HEXYLOXY- is a synthetic organic compound belonging to the class of nitrogen mustard compounds. These compounds are characterized by having two beta-haloalkyl groups bound to a nitrogen atom . This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Vorbereitungsmethoden
The synthesis of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-HEXYLOXY- involves the reaction of aniline with 2-chloroethyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .
Analyse Chemischer Reaktionen
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-HEXYLOXY- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-HEXYLOXY- has several scientific research applications:
Wirkmechanismus
The mechanism of action of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-HEXYLOXY- involves its ability to form crosslinks with DNA, thereby inhibiting DNA replication and transcription . This action is primarily responsible for its cytotoxic and antitumor effects. The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-HEXYLOXY- is unique compared to other nitrogen mustard compounds due to its specific chemical structure and properties. Similar compounds include:
N,N-Bis(2-chloroethyl)aniline: Another nitrogen mustard compound with similar chemical properties.
Chlorambucil: A nitrogen mustard derivative used as an anticancer agent.
Melphalan: Another nitrogen mustard derivative with applications in cancer treatment.
These compounds share similar mechanisms of action but differ in their specific chemical structures and applications.
Eigenschaften
CAS-Nummer |
82894-36-8 |
|---|---|
Molekularformel |
C16H25Cl2NO |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-hexoxyaniline |
InChI |
InChI=1S/C16H25Cl2NO/c1-2-3-4-5-14-20-16-8-6-15(7-9-16)19(12-10-17)13-11-18/h6-9H,2-5,10-14H2,1H3 |
InChI-Schlüssel |
DDYJOWOZCRCCNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


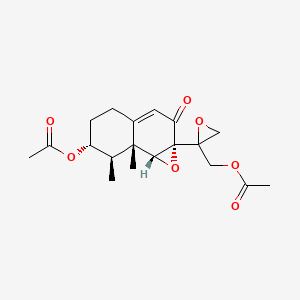
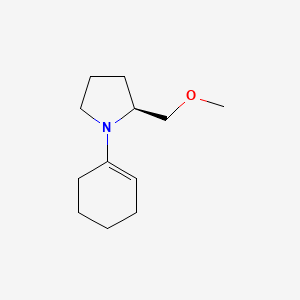
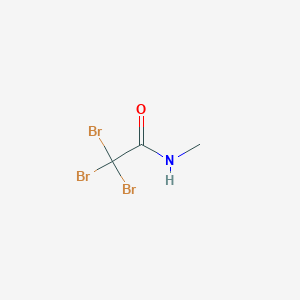
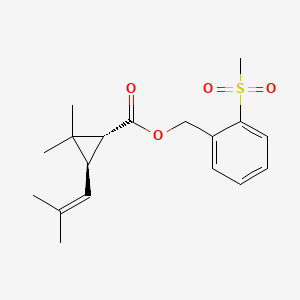
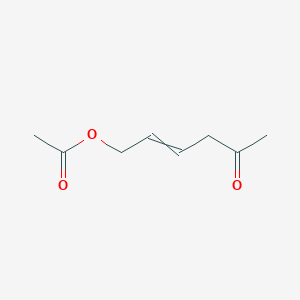
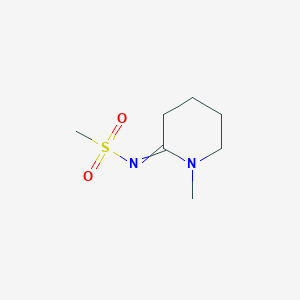
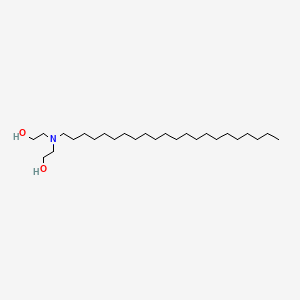

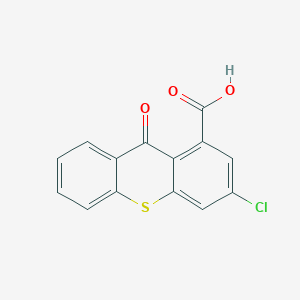
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)
